5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride

PARP inhibition DNA damage response Anticancer pharmacology

Free base dihydroisoquinolinones frequently limit assay throughput due to poor aqueous solubility. 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride (CAS 129075-52-1) resolves this as a crystalline HCl salt achieving ≥25 mg/mL in water, enabling 125 mM stock solutions without organic co-solvent interference. • PARP-1 IC50 = 1.14 μM (HeLa); IMPDH Ki = 13 nM (C. parvum) • 5-NH2 regioisomer-critical for PARP-1 engagement; 7-substituted analogs show divergent profiles • Crystalline solid ensures accurate weighing for SAR library synthesis • Structurally distinct scaffold-hopping alternative to fully aromatic 5-AIQ

Molecular Formula C9H11ClN2O
Molecular Weight 198.65
CAS No. 129075-52-1
Cat. No. B590700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride
CAS129075-52-1
Synonyms5-AMINO-3,4-DIHYDROISOQUINOLIN-1(2H)-ONE HYDROCHLORIDE
Molecular FormulaC9H11ClN2O
Molecular Weight198.65
Structural Identifiers
SMILESC1CNC(=O)C2=C1C(=CC=C2)N.Cl
InChIInChI=1S/C9H10N2O.ClH/c10-8-3-1-2-7-6(8)4-5-11-9(7)12;/h1-3H,4-5,10H2,(H,11,12);1H
InChIKeyOJFDXKROTLNGGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride: Key Specifications and Chemical Identity for Procurement


5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride (CAS: 129075-52-1; MF: C9H11ClN2O; MW: 198.65) is a heterocyclic building block and pharmacological probe belonging to the dihydroisoquinolinone class [1]. This compound features a 5-amino substitution on a 3,4-dihydroisoquinolin-1(2H)-one core, supplied as a hydrochloride salt to enhance aqueous solubility and stability . Its primary applications include serving as a synthetic intermediate for complex heterocycles and as a reference inhibitor in poly(ADP-ribose) polymerase (PARP) research programs .

Why Generic 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Substitution Fails: The Critical Role of Salt Form and Substitution Pattern


The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged pharmacophore with activity dependent on precise substitution patterns [1]. While the free base form (CAS 129075-53-2) and hydrochloride salt (CAS 129075-52-1) share the same core, their divergent physicochemical properties—specifically aqueous solubility (>25 mg/mL for the hydrochloride [2] vs. lower solubility for the free base)—directly impact experimental reproducibility in biochemical assays and formulation development [3]. Furthermore, regioisomeric analogs (e.g., 7-amino substitution) or oxidized counterparts (e.g., 5-AIQ) exhibit distinct target engagement profiles and potency, rendering simple generic substitution scientifically invalid .

Quantitative Evidence for Prioritizing 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride Over Closest Analogs


PARP-1 Inhibitory Activity: Comparable Cellular Potency to 5-AIQ with Distinct Scaffold Profile

In cellular assays, 5-amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride inhibits PARP-1 with an IC50 of 1.14 μM, demonstrating comparable potency to the well-characterized PARP inhibitor 5-AIQ (IC50 = 1.6 μM for PARP-1) [1][2]. Importantly, the dihydroisoquinolinone core of the target compound offers a distinct chemotype from the fully aromatic isoquinolinone of 5-AIQ, providing a valuable scaffold diversification opportunity for medicinal chemistry programs.

PARP inhibition DNA damage response Anticancer pharmacology

Enhanced Aqueous Solubility: Hydrochloride Salt Form Provides ≥25 mg/mL Water Solubility Advantage

The hydrochloride salt of 5-amino-3,4-dihydroisoquinolin-1(2H)-one exhibits aqueous solubility of at least 25 mg/mL (≥125 mM), significantly exceeding that of the corresponding free base form (CAS 129075-53-2) [1]. This enhanced solubility, attributed to the salt's pKa of 8.62 , ensures reliable dissolution and consistent concentration delivery in aqueous-based biochemical assays and in vivo dosing solutions, whereas the free base may precipitate or require organic co-solvents that can confound biological readouts.

Aqueous solubility Formulation development In vitro assay compatibility

Regioisomeric Specificity: 5-Amino Substitution Pattern Enables Distinct Target Engagement vs. 7-Amino Analog

The 5-amino substitution pattern on the dihydroisoquinolinone core distinguishes this compound from its 7-amino regioisomer (CAS 66491-03-0) . While direct comparative activity data for these specific regioisomers is limited in public databases, the well-established SAR for dihydroisoquinolinone-based PARP inhibitors demonstrates that the position of the amino substituent critically influences hydrogen-bonding interactions with the PARP-1 active site and modulates overall molecular conformation [1]. Substitution at the 5-position is a canonical feature of the PARP inhibitor pharmacophore, whereas 7-substitution generally yields compounds with distinct biological profiles [2].

Regioisomer SAR Target selectivity

IMPDH Inhibitory Activity: Nanomolar Potency Against Cryptosporidium IMPDH Distinguishes from PARP-Focused Analogs

Beyond its PARP-1 activity, 5-amino-3,4-dihydroisoquinolin-1(2H)-one demonstrates potent inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH) from Cryptosporidium, with a Ki of 13 nM [1]. This nanomolar potency against an antimicrobial target distinguishes it from 5-AIQ and other PARP-focused isoquinolinones, for which IMPDH inhibition data are not prominently reported. The compound also exhibits Ki values of 17 nM and 24 nM against Bacillus anthracis IMPDH under non-competitive conditions [2], indicating a broad IMPDH inhibitory profile.

IMPDH inhibition Antiparasitic Cryptosporidiosis

Crystallinity and Stability: Hydrochloride Salt Enables Solid-State Characterization and Long-Term Storage

The hydrochloride salt of 5-amino-3,4-dihydroisoquinolin-1(2H)-one is supplied as a white crystalline powder, a physical form that facilitates accurate weighing, consistent dissolution, and long-term storage stability . In contrast, the free base form (CAS 129075-53-2) is often described as an amorphous solid or oil, which can present handling challenges and potential degradation during storage. The crystalline hydrochloride salt is recommended for storage in a cool, dry place to maintain ≥95% purity, as specified by multiple vendors .

Crystallinity Chemical stability Compound management

High-Impact Research Applications for 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride Based on Quantitative Evidence


PARP-1 Inhibitor Medicinal Chemistry and Scaffold Hopping

Employ 5-amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride (IC50 = 1.14 μM in HeLa PARP-1 assay [1]) as a structurally distinct starting point for PARP-1 inhibitor optimization. Its dihydroisoquinolinone core offers a scaffold-hopping alternative to fully aromatic isoquinolinones like 5-AIQ (IC50 = 1.6 μM [2]), enabling exploration of novel chemical space while maintaining target engagement. The compound's crystalline hydrochloride form ensures accurate weighing for SAR library synthesis .

Antiparasitic Drug Discovery Targeting Cryptosporidium IMPDH

Leverage the compound's nanomolar IMPDH inhibitory activity (Ki = 13 nM against Cryptosporidium IMPDH [3]) in antimicrobial screening cascades. This potency exceeds typical hit criteria for antiparasitic leads and distinguishes the compound from PARP-focused analogs. The aqueous solubility (≥25 mg/mL [4]) facilitates direct use in parasite culture assays without organic co-solvent interference.

Biochemical Assay Development Requiring High Aqueous Solubility

Utilize 5-amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride in aqueous-based biochemical assays where solubility of the free base form is rate-limiting. The hydrochloride salt dissolves readily at ≥25 mg/mL in water [4], enabling preparation of concentrated stock solutions (up to 125 mM) for dose-response studies in 96/384-well formats. This eliminates the need for DMSO or other organic solvents that can denature proteins or alter assay kinetics.

Regioisomer-Controlled SAR Studies of Dihydroisoquinolinone Pharmacophores

Procure the 5-amino regioisomer specifically to investigate the influence of substitution position on dihydroisoquinolinone bioactivity. Established SAR demonstrates that 5-substitution is critical for PARP-1 engagement [2], whereas 7-substituted analogs (e.g., CAS 66491-03-0 ) exhibit divergent target profiles. Use this compound as a validated positive control or reference standard when screening novel 5-position derivatives.

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